REACTION_SMILES
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[C:11]([O-:12])(=[O:13])[OH:14].[CH3:16][C:17](=[O:18])[OH:19].[Cl:3][c:4]1[n:5][c:6]([CH3:10])[cH:7][cH:8][cH:9]1.[Na+:15].[OH:1][OH:2]>>[Cl:3][c:4]1[n+:5]([O-:12])[c:6]([CH3:10])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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Cc1cccc(Cl)[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |